2-(Difluoromethoxy)-6-nitropyridine

Description

Properties

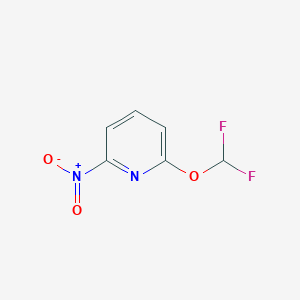

Molecular Formula |

C6H4F2N2O3 |

|---|---|

Molecular Weight |

190.10 g/mol |

IUPAC Name |

2-(difluoromethoxy)-6-nitropyridine |

InChI |

InChI=1S/C6H4F2N2O3/c7-6(8)13-5-3-1-2-4(9-5)10(11)12/h1-3,6H |

InChI Key |

LSMGKAPARWAECL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)OC(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Difluoromethoxy)-6-nitropyridine typically involves the introduction of the difluoromethoxy group and the nitro group onto the pyridine ring. One common method for synthesizing difluoromethoxylated compounds is through the use of difluoromethylation reagents.

Industrial production methods for such compounds often involve multi-step processes that include the preparation of intermediate compounds, followed by their functionalization to introduce the desired groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product .

Chemical Reactions Analysis

2-(Difluoromethoxy)-6-nitropyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(Difluoromethoxy)-6-nitropyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-nitropyridine involves its interaction with molecular targets and pathways within biological systems. The presence of the difluoromethoxy group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- 2-Chloro-6-methoxy-3-nitropyridine (C₇H₆ClN₂O₃) : Replacing the difluoromethoxy group with methoxy (-OCH₃) and chloro (-Cl) alters electronic properties. The methoxy group is electron-donating, while chloro is electron-withdrawing. This combination may reduce electrophilicity compared to 2-(Difluoromethoxy)-6-nitropyridine, where -OCHF₂ is moderately electron-withdrawing due to fluorine’s inductive effects .

- [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine (C₁₀H₁₁FN₂O₂): This benzene-ring derivative shares nitro and fluorine substituents but lacks the pyridine nitrogen.

Molecular Weight and Polarity

- This compound: Molecular weight ≈ 190 g/mol. The nitro and difluoromethoxy groups enhance polarity compared to non-fluorinated analogues but reduce water solubility due to lipophilic -OCHF₂ .

- 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole: A larger molecule (m/z ≈ 453 g/mol) with a benzimidazole core.

Physicochemical Properties and Stability

Solubility and Lipophilicity

- This compound : Predicted logP ≈ 1.5 (moderate lipophilicity), lower than its methoxy analogue (logP ≈ 1.0) due to fluorine’s hydrophobicity.

- 2-Fluoro-6-methyl-3-nitropyridine (C₆H₅FN₂O₂) : Lacking the oxygen atom in -OCHF₂, this compound is less polar (logP ≈ 1.8), favoring membrane permeability in drug design .

Thermal and Oxidative Stability

Substitution Reactions

- Nucleophilic Aromatic Substitution (NAS) : The 6-nitro group activates the pyridine ring for NAS at the 2- and 4-positions. In this compound, the -OCHF₂ group at the 2-position may sterically hinder reactions at adjacent positions, unlike 2-chloro-6-methoxy-3-nitropyridine, where chloro is a better leaving group .

- Oxidation and Reduction : Similar to pantoprazole intermediates (), the nitro group in this compound can be reduced to an amine, enabling further functionalization. Overoxidation risks (e.g., sulfone formation) are less relevant here but highlight the need for controlled reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.